molecular formula C7H12ClN3O B1379218 2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride CAS No. 1803609-93-9

2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride

Cat. No.: B1379218
CAS No.: 1803609-93-9
M. Wt: 189.64 g/mol
InChI Key: KGEWCXJGOFGLAW-UHFFFAOYSA-N
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Description

2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride is a chemical compound with the molecular formula C(7)H({12})ClN(_3)O It is a hydrochloride salt form of a compound that features a cyanocyclopropyl group attached to an aminoacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride typically involves the following steps:

    Formation of the Cyanocyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate precursor, often using reagents like diazomethane or similar cyclopropanation agents.

    Attachment of the Aminoacetamide Group: The cyanocyclopropyl intermediate is then reacted with an aminoacetamide derivative under controlled conditions to form the desired compound.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyanocyclopropyl group can provide unique binding interactions, while the aminoacetamide moiety may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide: (without the hydrochloride salt)

  • N-(cyanomethyl)acetamide
  • 2-aminoacetamide derivatives

Uniqueness

2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride is unique due to the presence of both a cyanocyclopropyl group and an aminoacetamide moiety. This combination provides distinct chemical and biological properties, making it valuable for specific research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-3-6(11)10-5-7(4-9)1-2-7;/h1-3,5,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEWCXJGOFGLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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